molecular formula C10H12ClNO2 B8726088 5-Chloro-2-(isopropylamino)benzoic acid

5-Chloro-2-(isopropylamino)benzoic acid

Cat. No.: B8726088
M. Wt: 213.66 g/mol
InChI Key: ITVMWZYBYDOXBZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(isopropylamino)benzoic acid is a substituted benzoic acid derivative with a chlorine atom at the 5-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 2-position of the aromatic ring. This structural framework confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. For instance, sulfonamide and hydroxyl analogues (e.g., 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester) are intermediates in pharmaceutical synthesis, as seen in multi-stage reactions involving diazepine derivatives .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-chloro-2-(propan-2-ylamino)benzoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14)

InChI Key

ITVMWZYBYDOXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The substituents on the benzoic acid backbone significantly influence properties such as solubility, reactivity, and biological activity. Below is a comparative overview:

Compound Substituents Key Properties
5-Chloro-2-(isopropylamino)benzoic acid Cl (C5), -NH-CH(CH₃)₂ (C2) Predicted moderate solubility due to polar amino group; potential for hydrogen bonding .
5-Chloro-2-hydroxybenzoic acid Cl (C5), -OH (C2) Forms intramolecular hydrogen bonds (S(6) motif), enhancing crystal stability . Higher acidity compared to amino derivatives.
Benzoic acid -H (C5), -H (C2) Low solubility in water; baseline for comparison.
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester Cl (C5), -NHSO₂-C₆H₄-CH₃ (C2), methyl ester Sulfonyl group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Key Observations:
  • Hydrogen Bonding: The hydroxyl group in 5-chloro-2-hydroxybenzoic acid facilitates strong intermolecular interactions, whereas the isopropylamino group in the target compound may form weaker hydrogen bonds, impacting solubility and crystal packing .
  • Acidity : Electron-withdrawing groups (e.g., -SO₂ in sulfonamide derivatives) increase acidity compared to electron-donating groups like -NH-CH(CH₃)₂ .

Extraction and Solubility Behavior

  • Extraction Rates: Benzoic acid derivatives with higher hydrophobicity (e.g., phenol) are extracted more rapidly via emulsion liquid membranes than polar analogues like acetic acid . The isopropylamino group’s moderate polarity suggests intermediate extraction efficiency.
  • Effective Diffusivity: Benzoic acid > acetic acid > phenol in membrane phases . Substituent size and polarity in the target compound may reduce diffusivity compared to unsubstituted benzoic acid.

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